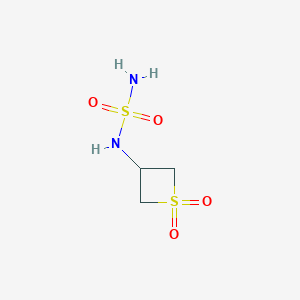

N-(1,1-Dioxido-3-thietanyl)sulfamide

Description

Properties

Molecular Formula |

C3H8N2O4S2 |

|---|---|

Molecular Weight |

200.2 g/mol |

IUPAC Name |

1,1-dioxo-3-(sulfamoylamino)thietane |

InChI |

InChI=1S/C3H8N2O4S2/c4-11(8,9)5-3-1-10(6,7)2-3/h3,5H,1-2H2,(H2,4,8,9) |

InChI Key |

QVANRQBVKSOBAO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1(=O)=O)NS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride and Amine Reaction

A common approach to sulfamide synthesis involves reacting sulfonyl chlorides with amines under controlled conditions:

Reagents :

- Sulfonyl chloride derivative of the 1,1-dioxido-3-thietanyl moiety.

- Sulfamide or amine nucleophile.

-

- Elevated temperatures (110–160 °C) to promote reaction kinetics.

- Use of solvents such as toluene, xylene, or diethylbenzene, with toluene being preferred for its solvent properties.

- Catalysts or additives such as N-methyl-2-pyrrolidinone (NMP), 1,1,3,3-tetramethylurea, or N,N-dimethylacetamide (DMAC) to enhance reaction efficiency.

- Reaction times typically range from 3 to 12 hours, with 3 to 7 hours being optimal for yield and purity.

Example Protocol :

Under nitrogen atmosphere, a solution of the amine and sulfonyl chloride in toluene is heated at 110 °C for 6 hours with catalytic NMP. The reaction mixture is then gradually heated to 140–145 °C for 8 hours to complete conversion. The product is isolated by cooling, aqueous workup, and filtration, yielding the sulfamide with high purity (up to 85%).

One-Pot, Multi-Component Synthesis Using Sulfinylamine Reagents

Recent advances have introduced one-pot methods for sulfamide synthesis using stable sulfinylamine reagents such as N-sulfinyltritylamine (TrNSO):

-

- Organometallic reagents and amines are combined with TrNSO, which acts as a linchpin to assemble the sulfamide structure efficiently.

- This method bypasses the need for pre-formed sulfonyl chlorides and reduces synthetic steps.

Relevance :

While this method is described for sulfonimidamides, the principles can be adapted for sulfamide synthesis, including compounds like this compound, by selecting appropriate organometallic precursors and amines.

Automated Parallel Synthesis for Sulfone-Containing Sultams

Automated synthesis platforms have been employed to prepare libraries of sulfone-containing sultams, which share structural features with this compound:

-

- Sequential alkyl azide cycloaddition followed by Suzuki-Miyaura coupling on multifunctional vinyl sulfonamide scaffolds.

- Use of copper catalysts (e.g., CuSO4·6H2O with sodium ascorbate) for cycloaddition and palladium catalysts (e.g., Pd(dppf)Cl2) for coupling.

- Solvent systems include mixtures of tert-butanol, water, acetone, and dioxane.

- Yields range from moderate to excellent (45–97%) depending on catalyst loading and solvent.

Implication :

This approach demonstrates the feasibility of constructing complex sulfone-sulfamide frameworks, potentially applicable to the synthesis of this compound derivatives.

Comparative Data Table of Preparation Conditions

Research Findings and Notes

The sulfonylation reaction temperature and solvent choice critically influence the yield and purity of sulfamide products. Toluene is preferred for its ability to dissolve reactants and withstand elevated temperatures without degradation.

Catalysts such as NMP and DMAC improve reaction rates and selectivity by stabilizing intermediates and facilitating nucleophilic attack on sulfonyl chlorides.

The one-pot sulfinylamine approach represents a significant advancement, reducing synthetic complexity and enabling rapid access to diverse sulfamide analogues, which may include this compound derivatives.

Automated parallel synthesis techniques enable the efficient exploration of structural analogues and optimization of reaction conditions, which can be adapted for scale-up and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-3-thietanyl)sulfamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.

Substitution: The thietane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium phenolate for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted thietane compounds. These products have diverse applications in research and industry .

Scientific Research Applications

N-(1,1-Dioxido-3-thietanyl)sulfamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of new materials with unique properties, such as high thermal stability and tunable glass transition temperatures

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-3-thietanyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen-bond donor and acceptor, which allows it to interact with various biological molecules. This interaction can lead to enzyme inhibition, disruption of microbial cell walls, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-Dioxido-3-thietanyl)sulfamide include:

Thietane-1,1-dioxide: A precursor in the synthesis of this compound.

Sulfamide: A related compound with similar chemical properties.

Sulfonyl derivatives: Compounds with similar functional groups and reactivity

Uniqueness

This compound is unique due to its combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.